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Methyl 7-methyloctanoate

Cat. No.: B1618077
CAS No.: 2177-86-8
M. Wt: 172.26 g/mol
InChI Key: IEHIOXQFWRLVGR-UHFFFAOYSA-N
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Description

Contextualization of Methyl 7-methyloctanoate within Natural Products Research

The investigation of such volatile compounds is a significant aspect of natural products research, as they play crucial roles in plant-pollinator interactions and defense mechanisms, and are vital components of food flavors and fragrances. solubilityofthings.com Beyond its presence as a simple ester, the 7-methyloctanoate moiety has also been identified as part of a more complex natural product. Researchers have successfully isolated and characterized an ester, specifically Hexadecahydro-3,17-dihydro-5,10,13,14-tetramethyl-1H-cyclopenta(α)phenanthren-17-yl, 7-methyloctanoate, from the leaves of the medicinal plant Antiaris africana. eajournals.orgeajournals.org This discovery situates this compound and its derivatives within the broader context of ethnobotany and the search for bioactive compounds from traditional medicinal sources. eajournals.org The presence of this structural component in a complex molecule from a plant with known traditional uses suggests a potential, though not yet fully explored, biological significance. eajournals.orgeajournals.org

Significance and Unaddressed Research Inquiries Concerning this compound

The significance of this compound currently spans several areas of research and application. Primarily, due to its pleasant fruity scent, it is utilized as a flavoring agent in the food industry and as a fragrance component in perfumes and other scented products. evitachem.comsolubilityofthings.com In a scientific context, it serves as a valuable model compound in biochemical research, particularly for studying enzyme activity and the hydrolysis of esters. evitachem.com Its mechanism of action involves interaction with specific enzymes that catalyze the cleavage of the ester bond, a process relevant to understanding lipid metabolism. evitachem.com

Despite its established uses, several research inquiries regarding this compound remain to be thoroughly addressed. While studies on its saturated analog, methyl octanoate (B1194180), have provided insights into catalytic deoxygenation reactions—processes relevant for producing hydrocarbons from bio-based sources—direct and comprehensive research into the specific catalytic transformation pathways of this compound is less prevalent. chemicalbook.com Understanding its unique reactivity could open new avenues for its use as a precursor in chemical synthesis.

Furthermore, the isolation of a complex phenanthrene (B1679779) ester containing the 7-methyloctanoate group from Antiaris africana points to a significant gap in knowledge. eajournals.orgeajournals.org The biological activities of this larger molecule, and the specific contribution of the 7-methyloctanoate portion, have not been fully elucidated. eajournals.org Future research could focus on synthesizing this complex ester and its analogs to systematically investigate their potential therapeutic properties, building upon the traditional medicinal uses of the plant. eajournals.org The biodegradability of esters like this compound is another area of interest, aligning with the growing demand for environmentally sustainable chemical compounds. solubilityofthings.com

Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀O₂ evitachem.comnih.gov
Molecular Weight 172.26 g/mol evitachem.comnih.gov
IUPAC Name This compound nih.gov
CAS Number 2177-86-8 evitachem.comnih.gov
Appearance Colorless liquid evitachem.comsolubilityofthings.com
Odor Fruity scent evitachem.comsolubilityofthings.com
Boiling Point 195.7 °C at 760 mmHg lookchem.com
Flash Point 71.4 °C lookchem.com
Density ~0.872 g/cm³ solubilityofthings.com
Solubility Soluble in organic solvents; limited solubility in water evitachem.comsolubilityofthings.com
Vapor Pressure 0.413 mmHg at 25°C lookchem.com
Refractive Index 1.421 lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B1618077 Methyl 7-methyloctanoate CAS No. 2177-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-methyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-9(2)7-5-4-6-8-10(11)12-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHIOXQFWRLVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80918457
Record name Methyl 7-methyloctanoate
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177-86-8, 93409-96-2
Record name Methyl isononanoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl isononanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 7-methyloctanoate
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Record name Methyl isononanoate
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Natural Occurrence and Biological Sources of Methyl 7 Methyloctanoate

A Key Component of Nordihydrocapsiate (B1241738) in Capsicum Species

Methyl 7-methyloctanoate is a structural component of nordihydrocapsiate, a non-pungent capsaicinoid analog found in peppers of the Capsicum genus. ijprajournal.combiosynth.com

Interspecific and Intraspecific Distribution within the Capsicum Genus

Nordihydrocapsiate, and by extension its this compound component, has been identified in various species and cultivars within the Capsicum genus. ijprajournal.combiosynth.com It was first isolated from the non-pungent "CH-19 Sweet" cultivar of Capsicum annuum. fao.orgnih.gov While this cultivar is a notable source, capsinoids, including nordihydrocapsiate, are also present in pungent varieties, albeit at much lower concentrations than their pungent counterparts, the capsaicinoids. mdpi.com The production of capsinoids begins in the placenta of the pepper fruit approximately 10 to 20 days after anthesis. mdpi.comresearchgate.net

The main capsinoids found in bell peppers are capsiate (B39960), dihydrocapsiate, and nordihydrocapsiate. encyclopedia.pub These compounds are structurally similar to capsaicinoids but possess an ester bond instead of an amide bond, which accounts for their lack of pungency. nih.govnih.gov

Quantitative Comparison with Other Capsinoids and Capsaicinoids

In the world of pepper compounds, nordihydrocapsiate is considered a minor capsinoid. fao.orgmdpi.com The dominant capsaicinoids in most pungent Capsicum species are capsaicin (B1668287) and dihydrocapsaicin, which can constitute up to 90% or more of the total capsaicinoid content. researchgate.net For instance, one analysis of Capsicum annuum determined the capsaicinoid distribution to be approximately 69% capsaicin, 22% dihydrocapsaicin, and 7% nordihydrocapsaicin. fao.org In contrast, capsinoids are found in significantly lower amounts in pungent peppers. mdpi.com The "CH-19 Sweet" cultivar is an exception, containing a higher concentration of capsinoid-like substances and only a small amount of capsaicinoids. fao.org

**Table 1: Relative Abundance of Major Capsaicinoids in *Capsicum annuum***

Compound Percentage of Total Capsaicinoids
Capsaicin 69%
Dihydrocapsaicin 22%
Nordihydrocapsaicin 7%
Homocapsaicin 1%
Homodihydrocapsaicin 1%

Data sourced from a mass spectroscopy analysis of Capsicum annuum. fao.org

Identification in Humulus lupulus (Hops) Volatile Profiles

The essential oil of hops (Humulus lupulus L.) is a complex mixture of volatile compounds that contribute to the aroma of beer. Among the hundreds of identified compounds, this compound has been noted. oup.com

Contribution to the Overall Volatile Metabolome of Hops

Table 2: Unique Volatile Compounds in Hop Varieties from Different Origins

Hop Variety Country of Origin Unique Volatile Compounds
Hallertauer Mittelfrüher Germany Present
Magnum Germany Present
Nugget USA Present
Saaz Czech Republic Present
Sorachi Ace USA Present
Hallertauer Mittelfrüher Brazil Present
Magnum Brazil Present
Nugget Brazil Present
Saaz Brazil Present
Sorachi Ace Brazil Present

This table indicates the presence of unique volatile compounds, including this compound, in different hop varieties based on their geographical origin. nih.gov

Detection in Zingiber officinale (Ginger) as a Form of (4-hydroxy-3-methoxyphenyl)this compound

Research has indicated the presence of (4-hydroxy-3-methoxyphenyl)this compound in ginger (Zingiber officinale). bbrc.in This compound shares a structural similarity with other prominent constituents of ginger.

Association with Phenolic Phytocompounds in Ginger

Recent research has identified a structural analog of this compound within the chemical matrix of ginger (Zingiber officinale). Specifically, (4-hydroxy-3-methoxyphenyl)this compound has been noted for its structural relationship to the primary pungent and bioactive phenolic compounds in ginger, namely gingerols, shogaols, and paradols. bbrc.innih.gov This association suggests a potential biosynthetic linkage or co-occurrence with these well-known phytocompounds. The core structure of these phenolic compounds is (4-hydroxy-3-methoxyphenyl), which is ester-linked to 7-methyloctanoic acid to form the aforementioned compound. nih.gov

Ginger-Associated Compound Core Phenolic Structure Associated Fatty Acid Moiety
(4-hydroxy-3-methoxyphenyl)this compound(4-hydroxy-3-methoxyphenyl)7-methyloctanoic acid
6-Gingerol(4-hydroxy-3-methoxyphenyl)Varies
6-Shogaol(4-hydroxy-3-methoxyphenyl)Varies
6-Paradol(4-hydroxy-3-methoxyphenyl)Varies

Production by Microbial Systems (e.g., Streptomyces spp.)

The production of this compound is not limited to the plant kingdom; it is also a recognized metabolite within certain microbial systems. The genus Streptomyces, known for its prolific production of a diverse array of secondary metabolites, has been identified as a key microbial source.

Role as a Secondary Metabolite in Specific Microorganisms

Streptomyces are filamentous bacteria celebrated for their complex secondary metabolism, which is responsible for the biosynthesis of numerous antibiotics and other bioactive compounds. nih.gov Within this genus, the novel soil isolate Streptomyces sp. NP10 has been shown to produce a wide variety of free fatty acids, including the precursor to this compound. ni.ac.rs The subsequent esterification of 7-methyloctanoic acid results in the formation of this compound, which is classified as a secondary metabolite. These compounds are not essential for the primary growth of the organism but are thought to confer adaptive advantages in their natural environment. nih.gov The biosynthesis of branched-chain fatty acids in Streptomyces is a complex process, often initiated by branched-chain acyl-CoA primers. acs.org

Ecological Implications of Microbial this compound Production

The production of branched-chain fatty acids and their derivatives, such as this compound, by Streptomyces is believed to hold ecological significance. While the direct antimicrobial activity of the free fatty acids produced by Streptomyces sp. NP10 was found to be moderate, research suggests a potential ecophysiological role in interspecies signaling. ni.ac.rs Specifically, these compounds may be involved in communication with other soil microorganisms like Pseudomonas aeruginosa. ni.ac.rs This chemical cross-talk can influence microbial community structure and dynamics. The production of such secondary metabolites is often a response to environmental cues and competition, highlighting their importance in the ecological niche of the producing organism. researchgate.net

Emerging Biological Sources of this compound

Beyond its established presence in ginger and Streptomyces, scientific investigations have revealed other biological systems capable of producing or utilizing 7-methyloctanoate, the precursor acid to this compound. The bacterium Pseudomonas oleovorans has been shown to form polymers from 7-methyloctanoate when it is supplied as a carbon source. This indicates the existence of metabolic pathways in this bacterium that can process this branched-chain fatty acid.

Microorganism Compound/Product Metabolic Role
Streptomyces sp. NP10This compoundSecondary Metabolite, Interspecies Signaling
Pseudomonas oleovoransPoly(3-hydroxy-7-methyloctanoate)Polymer Biosynthesis

Biosynthesis and Biotransformation Pathways of Methyl 7 Methyloctanoate

Enzymatic Pathways in Capsicum spp.

In Capsicum plants, nordihydrocapsiate (B1241738) is produced as a secondary metabolite, primarily in the placental tissue of the fruit. mdpi.com Its synthesis is the result of the convergence of two distinct metabolic pathways. frontiersin.org

The formation of nordihydrocapsiate relies on two precursor molecules: vanillyl alcohol and 7-methyloctanoyl-CoA. These are produced by the phenylpropanoid pathway and the branched-chain fatty acid pathway, respectively. frontiersin.orgresearchgate.net

The phenylpropanoid pathway , which begins with the amino acid phenylalanine, is responsible for generating the aromatic portion of the molecule. frontiersin.org In most peppers, this pathway produces vanillylamine (B75263), leading to pungent capsaicinoids. However, in non-pungent varieties like 'CH-19 Sweet' that produce capsinoids, a key enzyme, putative aminotransferase (pAMT), is non-functional. researchgate.netresearchgate.net This functional loss prevents the conversion of vanillin (B372448) to vanillylamine, causing vanillin to be reduced to vanillyl alcohol instead. researchgate.netresearchgate.net

The branched-chain fatty acid pathway synthesizes the fatty acid side chain. Starting from the amino acid valine, a series of enzymatic reactions elongates the carbon chain to produce 8-methyl-nonenoyl-CoA or, in this specific case, 7-methyloctanoyl-CoA. frontiersin.orgnih.gov

Finally, the enzyme capsaicin (B1668287) synthase (CS), also known as an acyltransferase, catalyzes the condensation of vanillyl alcohol with 7-methyloctanoyl-CoA to form the final ester, nordihydrocapsiate. researchgate.netresearchgate.net

Table 1: Key Enzymes in Nordihydrocapsiate Biosynthesis in Capsicum spp.

Enzyme/Protein Pathway Function Source(s)
Phenylalanine ammonia-lyase (PAL) Phenylpropanoid Initiates the pathway by converting phenylalanine to cinnamic acid. frontiersin.org
Cinnamate 4-hydroxylase (C4H) Phenylpropanoid Hydroxylates cinnamic acid. frontiersin.orgnih.gov
Putative aminotransferase (pAMT) Phenylpropanoid In its non-functional form, leads to the accumulation of vanillin, which is then reduced to vanillyl alcohol. researchgate.netresearchgate.net
Branched-chain amino acid aminotransferase (BCAT) Branched-Chain Fatty Acid Involved in the initial steps of converting valine into a fatty acid precursor. frontiersin.orgnih.gov
Ketoacyl-ACP synthase (KAS) Branched-Chain Fatty Acid Elongates the fatty acid chain. frontiersin.orgnih.gov
Acyl-CoA synthetase (ACS) Branched-Chain Fatty Acid Activates the fatty acid to its CoA ester form. frontiersin.org
Capsaicin synthase (CS) Final Condensation An acyltransferase encoded by Pun1 that condenses vanillyl alcohol and the fatty acyl-CoA. frontiersin.orgresearchgate.netresearchgate.net

The biosynthesis of nordihydrocapsiate is tightly controlled at the genetic level. The presence or absence of pungency and the production of capsinoids are determined by the expression and functionality of specific genes.

The most critical genetic determinant is the Pun1 locus , which encodes the capsaicin synthase (CS) enzyme responsible for the final condensation step in both capsaicinoid and capsinoid synthesis. frontiersin.orgresearchgate.net Its expression is essential for the production of these compounds.

Equally important for capsinoid synthesis is the functionality of the putative aminotransferase (pAMT) gene . researchgate.net Mutations that result in a loss of function of the pAMT enzyme are the key reason why certain pepper cultivars produce non-pungent capsinoids instead of pungent capsaicinoids. researchgate.netresearchgate.net When pAMT is inactive, the pathway shifts from producing vanillylamine to producing vanillyl alcohol. researchgate.net

The expression of these core biosynthetic genes is modulated by a network of transcription factors . For instance, the transcription factor CaMYB31 has been identified as a regulator of several capsaicinoid and capsinoid biosynthesis genes (CBGs), including Pun1, pAMT, and genes of the fatty acid pathway such as KAS and ACL (Acyl-CoA ligase). researchgate.netnih.gov Additionally, a genome-wide analysis of Capsicum annuum identified 58 O-methyltransferase (OMT) genes, with some playing roles in the methylation steps of the phenylpropanoid pathway. nih.gov

Heterologous Biosynthesis in Engineered Microbial Hosts

The production of valuable plant secondary metabolites in engineered microorganisms offers a scalable and controllable alternative to agricultural extraction. The biosynthesis of nordihydrocapsiate and its analogs is a candidate for such heterologous production in hosts like Saccharomyces cerevisiae and Escherichia coli.

The production of complex molecules like capsinoids in microbial hosts requires the transfer of the entire biosynthetic pathway. General strategies involve expressing multiple heterologous genes, often grouped into synthetic operons, within the host organism. nih.govpnas.org

Escherichia coli : E. coli is a widely used host for producing a variety of chemical compounds. To produce a capsinoid, the genes for the phenylpropanoid and branched-chain fatty acid pathways, or at least the key terminal enzymes, would need to be functionally expressed. researchgate.net For example, β-oxidation deficient E. coli strains have been successfully used to produce specific polymers from exogenously fed fatty acids, a strategy that could be adapted for providing the 7-methyloctanoate precursor. nih.gov A patent for the biosynthetic production of capsinoids, including nordihydrocapsiate, outlines a method that involves providing a capsiate (B39960) synthase and an acyltransferase in a cellular system and feeding the necessary precursors, a process amenable to E. coli. google.com

Saccharomyces cerevisiae : The yeast S. cerevisiae is another robust platform for producing fatty acid-derived compounds and other complex metabolites. dtu.dk It has been successfully engineered to produce non-ribosomal peptides, which, like capsinoids, are synthesized by large, multi-domain enzymes, demonstrating its capacity for hosting complex pathways. nih.gov Its native ability to produce high levels of acetyl-CoA, a central metabolic precursor, makes it an attractive host for synthesizing fatty acid-derived products. dtu.dk

Synthetic biology provides a powerful toolkit to not only reconstruct natural pathways in microbes but also to optimize them for higher yields and to create novel molecules not found in nature. pnas.org

For enhanced yields, several approaches can be taken. Optimizing gene expression through codon modification and the use of high-copy number plasmids can increase the production of biosynthetic enzymes. nih.gov Furthermore, adjusting fermentation conditions, such as cultivation temperature, has been shown to significantly boost the production of heterologous metabolites. nih.gov Metabolic engineering to channel precursors towards the desired product, for instance by deleting competing pathways, is another common strategy. nih.gov

To create novel analogs of nordihydrocapsiate, synthetic biology allows for the engineering of enzymes with altered substrate specificities. pnas.org For example, the branched-chain amino acid pathway in E. coli has been successfully extended to produce a range of non-natural, long-chain alcohols (from C5 to C8). pnas.orgresearchgate.net A similar approach could be used to generate a library of different fatty acid side chains, which could then be condensed with vanillyl alcohol by a promiscuous capsaicin synthase to create a diverse array of novel capsinoid analogs.

Environmental and Intrinsic Factors Affecting Methyl 7-methyloctanoate Production

The production of capsinoids like nordihydrocapsiate in Capsicum plants is not static; it is influenced by the plant's internal developmental programs (intrinsic factors) and external environmental conditions. mdpi.comnih.gov

Intrinsic factors are primarily the plant's genetic makeup and its developmental stage. The genotype is the most critical factor, as only cultivars with specific mutations, such as in the pAMT gene, will produce capsinoids. fao.orgmdpi.com The age of the fruit (ontogeny) also plays a major role, with capsinoid concentrations varying significantly during ripening. mdpi.comfrontiersin.org Typically, accumulation begins in the early stages of fruit development, reaches a peak, and may then decline as the fruit fully matures. frontiersin.org

Environmental factors can significantly modulate the biosynthesis of secondary metabolites. nih.gov While much of the research has focused on pungent capsaicinoids, these factors are also understood to affect the closely related capsinoid pathway. mdpi.comnih.gov

Table 2: Summary of Factors Affecting Capsinoid Production in Capsicum spp.

Factor Category Specific Factor Effect on Production Source(s)
Intrinsic Genotype Determines the capacity for capsinoid synthesis (e.g., presence of pAMT mutation). fao.orgmdpi.comresearchgate.net
Fruit Development Stage Capsinoid levels change throughout fruit growth and ripening, often peaking mid-development. mdpi.comfrontiersin.org
Environmental Light Regulates gene expression and enzyme activity in the metabolic pathway. nih.govmaxapress.com
Temperature Elevated temperatures can enhance metabolite levels in some pepper varieties. nih.govnih.gov
Water Availability Drought stress has been shown to increase the concentration of secondary metabolites in many plant species. nih.govmaxapress.com
Soil Quality Soil type, organic carbon content, and nitrogen levels can influence the rate of biosynthesis. mdpi.com
Biotic/Abiotic Stress Mechanical injury or pathogen attack can induce defense pathways, including metabolite production. nih.gov

Impact of Cultivation Conditions and Genetic Variability

The biosynthesis and biotransformation of this compound and its precursor, 7-methyloctanoic acid, are significantly influenced by the cultivation conditions and the genetic makeup of the microorganisms involved. Research has primarily focused on bacterial species that utilize branched-chain fatty acids as substrates for producing other valuable compounds, such as polyhydroxyalkanoates (PHAs) and complex antibiotics.

In the bacterium Pseudomonas oleovorans, cultivation conditions play a critical role in the metabolism of 7-methyloctanoate. This organism is capable of growing on 7-methyloctanoate as a sole carbon source, incorporating it into its cellular polyesters (PHAs). nih.govdtic.mil However, the efficiency of this biotransformation is dependent on the presence of other substrates and environmental factors. For instance, P. oleovorans produces polymers when fed pure 7-methyloctanoate, whereas it fails to do so when supplied with pure 5- or 6-methyloctanoate, highlighting a specific metabolic pathway for the 7-methyl isomer. nih.gov The composition of the resulting polymer can be controlled by feeding mixtures of different fatty acids. When P. oleovorans is grown on a mixture of n-octanoate and 7-methyloctanoate, it produces a copolyester containing both unsubstituted and methyl-branched hydroxyalkanoate units. nih.govcsic.es Furthermore, environmental factors such as oxygen levels are crucial; in P. oleovorans, limited oxygen conditions have been shown to trigger polymer production. dtic.mil

Genetic variability is a key determinant in the metabolic fate of 7-methyloctanoate precursors. In Lysobacter enzymogenes, the biosynthesis of the potent anti-MRSA (methicillin-resistant Staphylococcus aureus) antibiotic WAP-8294A2 is directly linked to the metabolism of (R)-3-hydroxy-7-methyloctanoic acid. researchgate.net The production yield of this antibiotic is impacted by the expression of multiple acyl-CoA ligase (ACL) genes found within the bacterium's genome. researchgate.net One specific gene, ACL6, has been identified as having the most significant effect on the activation and incorporation of the fatty acyl chain into the final antibiotic structure. researchgate.net Deletion of the ACL6 gene impairs the production of WAP-8294A2, but this can be restored by feeding the mutant strain with a synthetic version of the activated fatty acid, confirming the gene's critical role. researchgate.net This demonstrates that the presence and efficiency of specific enzymes, dictated by the organism's genetic code, are fundamental to the biotransformation of 7-methyloctanoate derivatives. The existence of multiple, functionally overlapping ACLs also suggests a basis for the natural diversity of related compounds produced by the bacterium. researchgate.net

The following table summarizes the influence of cultivation and genetic factors on the metabolism of 7-methyloctanoate and its derivatives in select bacteria.

OrganismSubstrate(s)Cultivation FactorObserved Metabolic OutcomeGenetic Component
Pseudomonas oleovorans7-methyloctanoateSole carbon sourceFormation of polyesters (PHAs) with methyl-branched units. nih.govdtic.milSpecific metabolic pathways for branched-chain fatty acids.
Pseudomonas oleovoransn-octanoate + 7-methyloctanoateCo-metabolismProduction of copolyesters with mixed branched and unbranched units. nih.govcsic.esβ-oxidation pathway enzymes. csic.es
Pseudomonas oleovoransVarious alkanoatesLimited oxygenIncreased cellular PHA content. dtic.milRegulatory genes responding to oxygen stress.
Lysobacter enzymogenes(R)-3-hydroxy-7-methyloctanoic acidOptimized culture mediaEnhanced production of WAP-8294A antibiotics. researchgate.netAcyl-CoA ligase (ACL) genes. researchgate.net
Lysobacter enzymogenesEndogenous precursorsGene deletion (ACL6)Impaired production of WAP-8294A2. researchgate.netACL6 gene is crucial for fatty acid activation. researchgate.net

Mechanisms of Biological Degradation and Metabolism

The biological degradation and metabolism of this compound are governed by enzymatic processes common to fatty acid esters. As an ester, the initial step in its breakdown within a biological system involves hydrolysis. evitachem.com

The primary mechanism is the enzymatic cleavage of the ester bond, a reaction catalyzed by esterase enzymes. This hydrolysis reaction breaks down this compound into its constituent parts: methanol (B129727) and 7-methyloctanoic acid. evitachem.com

This compound + H₂O ---(Esterase)---> 7-methyloctanoic acid + Methanol

Once liberated, the 7-methyloctanoic acid becomes available for further metabolism through established fatty acid degradation pathways. The principal route for this is the β-oxidation cycle. csic.es In organisms like Pseudomonas, which are known for their versatile metabolic capabilities, fatty acids are processed through this cycle. mdpi.com The process involves a series of enzymatic reactions that sequentially shorten the carbon chain of the fatty acid.

In the context of Pseudomonas oleovorans utilizing 7-methyloctanoate to synthesize PHAs, the metabolic pathway involves the conversion of the fatty acid into (R)-3-hydroxyacyl-CoA intermediates, which are the direct precursors for polymerization. csic.es This conversion is facilitated by enzymes of the β-oxidation pathway, including acyl-CoA synthetases, acyl-CoA dehydrogenases, enoyl-CoA hydratases, and 3-hydroxyacyl-CoA dehydrogenases.

In a different metabolic context, such as in Lysobacter enzymogenes, the precursor (R)-3-hydroxy-7-methyloctanoic acid is not fully degraded for energy but is instead activated and shunted into a secondary metabolic pathway. researchgate.net The key step is its conversion to (R)-3-hydroxy-7-methyloctanoyl-CoA by an acyl-CoA ligase (ACL), specifically ACL6. researchgate.net This activated thioester is then incorporated into the complex structure of the WAP-8294A2 antibiotic by a non-ribosomal peptide synthetase (NRPS) machinery. researchgate.net

The key steps in the metabolism of this compound are outlined below.

StepProcessEnzyme Class (Example)Reactant(s)Product(s)
1HydrolysisEsteraseThis compound, Water7-methyloctanoic acid, Methanol evitachem.com
2aActivation (β-oxidation pathway)Acyl-CoA Synthetase7-methyloctanoic acid, ATP, Coenzyme A7-methyloctanoyl-CoA, AMP, PPi
2bActivation (Secondary Metabolism)Acyl-CoA Ligase (ACL6 in L. enzymogenes)(R)-3-hydroxy-7-methyloctanoic acid, ATP, Coenzyme A(R)-3-hydroxy-7-methyloctanoyl-CoA, AMP, PPi researchgate.net
3β-Oxidation / Further ProcessingVarious β-oxidation enzymes7-methyloctanoyl-CoA or its derivativesAcetyl-CoA, PHA precursors, or incorporation into larger molecules. csic.es

Academic Methodologies for Isolation and Extraction of Methyl 7 Methyloctanoate

Conventional Extraction Techniques

Conventional methods, while sometimes resource-intensive, have been foundational in chemical analysis and continue to be used due to their robustness and well-established protocols.

Solvent extraction is a cornerstone technique for isolating lipophilic compounds like methyl 7-methyloctanoate from a sample matrix. The process relies on the differential solubility of the compound in a selected solvent compared to the matrix it is in. The efficiency of solvent extraction is influenced by several factors, including the choice of solvent, temperature, pH, and the ratio of solvent to sample.

Optimization of efficiency involves a systematic approach. For example, in the synthesis of a related compound, methyl 4-keto-7-methyloctanoate, a detailed liquid-liquid extraction protocol using benzene (B151609) is employed, followed by multiple washing steps with water, sodium carbonate solution, and sodium chloride solution to purify the extract. orgsyn.org The process of converting fatty acids to FAMEs can be a one-step or two-step procedure, often involving saponification followed by methylation. chromatographyonline.com Base-catalyzed reactions with sodium hydroxide (B78521) in methanol (B129727) are quick, occur at room temperature, and prevent the degradation of labile fatty acids. perlan.com.pl

Table 1: Parameters for Solvent Extraction Optimization

ParameterDescriptionImpact on EfficiencyCitation
Solvent Choice Selection of an appropriate organic solvent (e.g., hexane, pentylacetate, alcohols).The solvent's polarity and selectivity are crucial. For example, alcohols demonstrate the highest extraction capacity for itaconic acid, with performance decreasing with the alcohol's chain length. rsc.org
Concentration The concentration of reactants, such as amines in reactive extraction.Increasing amine concentration generally increases the extraction efficiency and partition coefficient. rsc.org
Temperature The temperature at which the extraction is performed.Higher temperatures can increase solubility but may also lead to the degradation of thermolabile compounds. Base-catalyzed FAME preparation occurs at room temperature. perlan.com.pl
Agitation The method and duration of mixing the sample with the solvent.Vigorous stirring or vortexing is used to maximize the surface area contact and facilitate mass transfer from the sample to the solvent. orgsyn.org
Washing Steps Rinsing the organic extract with aqueous solutions.Removes impurities. Sequential washing with water, sodium carbonate, and brine is a common procedure. orgsyn.org

Hydrodistillation is a traditional method primarily used for extracting volatile compounds, such as those found in essential oils from plant materials. The technique involves co-distillation of the sample with water. The resulting vapor, containing water and volatile organics, is condensed, and the immiscible oil phase is separated from the aqueous phase.

This method is particularly effective for enriching the volatile fraction of a sample. In a study on Withania somnifera, volatile oils from the leaves and stems were extracted using a Clevenger-type apparatus for approximately 4 hours. biomedpharmajournal.org The resulting oil was then analyzed by Gas Chromatography/Mass Spectrometry (GC/MS). biomedpharmajournal.org While this specific study identified methyl 7-methyl nonanoate (B1231133) (a closely related compound), the methodology is directly applicable to other volatile esters like this compound. biomedpharmajournal.org The comparison between hydrodistillation and steam distillation shows that hydrodistillation can yield higher amounts of certain compounds, particularly monoterpenes. researchgate.net

The efficiency of hydrodistillation depends on factors like the distillation time, the physical state of the sample material (e.g., ground or whole), and the inherent volatility of the target compounds. It is a preferred method for obtaining a profile of the most volatile components of a natural product. researchgate.netmdpi.com

Table 2: Example of Hydrodistillation for Volatile Oil Extraction from Withania somnifera

ParameterValue/ProcedurePurposeCitation
Apparatus Clevenger-typeStandard equipment for hydrodistillation of essential oils. biomedpharmajournal.org
Plant Material 180 g of plant powder (leaves and stems)Grinding increases the surface area for efficient extraction. biomedpharmajournal.org
Distillation Time ~4 hoursEnsures complete extraction of volatile components. biomedpharmajournal.org
Post-Extraction Oil mixed with methanol, vortexed, filtered.Preparation of the extracted oil for GC/MS analysis. biomedpharmajournal.org
Analysis Gas Chromatography/Mass Spectrometry (GC/MS)Identification and quantification of volatile constituents. biomedpharmajournal.org

Advanced and Green Extraction Technologies

In response to the environmental impact and high energy consumption of conventional methods, several advanced and "green" extraction technologies have been developed. These methods offer advantages such as reduced solvent use, shorter extraction times, and improved selectivity.

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a green technique that utilizes solvents at elevated temperatures (50–200°C) and pressures (3.5–20 MPa) to extract compounds from a solid matrix. nih.govhilarispublisher.com These conditions keep the solvent in a liquid state, increasing its solvating power and decreasing its viscosity, which enhances extraction efficiency and shortens extraction times to as little as 5-20 minutes. nih.gov

PLE is highly versatile and can be optimized for targeted compound recovery by adjusting parameters such as solvent type, temperature, pressure, and the number of extraction cycles. nih.gov While direct studies on this compound are not prevalent, PLE has been successfully applied to extract a wide range of lipophilic compounds, including lipids and fatty acids, from various natural sources like plants and microalgae. researchgate.netcsic.es For instance, PLE with ethanol (B145695) at 150°C provided excellent recovery of ω-3 fatty acids from Echium plantagineum seeds, comparable to traditional Soxhlet extraction but much faster. csic.es The ability to use green solvents like water and ethanol makes PLE an environmentally friendly alternative for recovering compounds like this compound. mdpi.com

Table 3: Typical Operational Parameters for Pressurized Liquid Extraction (PLE)

ParameterTypical RangeInfluence on ExtractionCitation
Temperature 50 - 200 °CIncreases solvent solubility and mass transfer rates. nih.govhilarispublisher.com
Pressure 3.5 - 20 MPa (500 - 3000 psi)Maintains the solvent in a liquid state above its boiling point. nih.gov
Solvent Ethanol, Water, Ethyl Acetate, HexaneChoice depends on the polarity of the target analyte. Green solvents are preferred. csic.es
Extraction Time 5 - 20 minutesSignificantly shorter than conventional methods. nih.gov
Extraction Cycles 1 - 3 cyclesMultiple cycles can improve the recovery of the target compound. mdpi.com

Supercritical Fluid Extraction (SFE) is a premier green extraction technology that uses a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent. dedietrich.comajgreenchem.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical point (for CO₂, Tc = 31.1 °C, Pc = 73.8 bar), where it exhibits properties of both a liquid and a gas. ajgreenchem.comyoutube.com Supercritical CO₂ has high diffusivity and low viscosity, allowing it to penetrate the sample matrix efficiently, while its liquid-like density provides excellent solvating power for non-polar to moderately polar compounds. ajgreenchem.comyoutube.com

SFE with CO₂ is particularly well-suited for extracting lipophilic compounds like esters. The solvating power of the supercritical CO₂ can be precisely tuned by adjusting the pressure and temperature, allowing for selective extraction. ajgreenchem.comnih.gov This technique is widely used for hops extraction, where it isolates aroma-rich fractions containing various esters, including methyl octanoate (B1194180) and methyl nonanoate. nih.gov A key advantage of SFE is that upon depressurization, the CO₂ returns to a gaseous state and evaporates from the extract, leaving behind a solvent-free product. dedietrich.com This makes it an ideal method for applications in the food and pharmaceutical industries. ajgreenchem.com

Table 4: Influence of Pressure on Ester Content in SFE-CO₂ of Hops

Extraction PressureKey Identified EstersRelative Abundance/NotesCitation
10 MPaMethyl-4-decenoate, Pentyl 2-methylpropanoateTotal esters accounted for ~10% of essential oil. nih.gov
> 10 MPaMethyl nonanoate, Methyl octanoateHigher pressure led to more pronounced fruity, green, and floral notes, with total esters increasing to 12.2–22.3% of identified volatiles. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique used for the extraction and concentration of volatile and semi-volatile organic compounds from a sample. mdpi.com It is not a bulk extraction method but an analytical technique for profiling the composition of volatiles. The method involves exposing a fused-silica fiber coated with a stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace (the gas phase above the sample) in a sealed vial. tudublin.iemdpi.com Volatile analytes partition from the sample into the headspace and are then adsorbed onto the fiber coating. mdpi.com After a set extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and analysis, typically by GC-MS. rsc.org

HS-SPME is valued for its speed, sensitivity, and minimal sample preparation requirements. mdpi.com The efficiency of the extraction is dependent on several parameters that must be optimized, including the type of fiber coating, extraction time, temperature, and the ionic strength of the sample (often modified by adding salt). mdpi.comnih.gov For example, an optimized method for wine volatiles used a DVB/CAR/PDMS fiber at 30 °C for 30 minutes with a 30% NaCl concentration to achieve a comprehensive profile. mdpi.com This technique is highly suitable for detecting trace levels of aroma compounds like this compound in complex matrices such as food and beverages. mdpi.comresearchgate.net

Table 5: Optimized HS-SPME Parameters for Volatile Analysis in Various Matrices

MatrixFiber TypeTemperature (°C)Time (min)Key FindingCitation
WineDVB/CAR/PDMS3030DVB/CAR/PDMS extracted a greater number of volatile compounds compared to other fibers. mdpi.com
CheeseCarboxen/PDMS5060Optimized for analyzing changes in volatile profiles due to X-ray irradiation. mdpi.com
Potato CrispsDVB/CAR/PDMS7020Optimal for extracting volatile compounds for characterization by GC-MS. researchgate.net
Aqueous Samples (FAMEs)DVB-PDMS7020Optimized for automated analysis of FAMEs with low detection limits. nih.gov

Enzyme-Assisted Extraction for Improved Metabolite Recovery

Enzyme-assisted extraction (EAE) is an advanced and efficient green technology that offers significant advantages for the recovery of metabolites like this compound from complex biological matrices. This method utilizes the high specificity of enzymes to break down cell wall components, leading to a more effective release of intracellular contents under milder operating conditions compared to traditional solvent-based methods. atlantis-press.comnih.gov The primary benefit of EAE lies in its ability to increase extraction yield and purity while reducing the consumption of organic solvents and energy. atlantis-press.com

The process involves the targeted hydrolysis of structural polysaccharides, such as cellulose, pectin, and hemicellulose, which entrap valuable compounds within the plant cell. atlantis-press.comnih.gov By selecting a specific enzyme or a cocktail of enzymes, the structural integrity of the botanical material is loosened, facilitating the release of target molecules. nih.gov For the extraction of esters and flavor compounds, enzymes like cellulases, pectinases, and proteases are commonly employed. nih.gov

The effectiveness of EAE is dependent on several key operational parameters which must be optimized for each specific application. These include the choice of enzyme(s), enzyme concentration, substrate-to-solvent ratio, pH, temperature, and extraction time. atlantis-press.comnih.gov For instance, research on the extraction of other natural products has demonstrated that optimizing these conditions is crucial for maximizing recovery. A study on extracting flavonoids from Abelmoschus manihot found optimal yield with a 1:1 ratio of cellulase (B1617823) to pectinase (B1165727) at a pH of 6.0 and a temperature of 50°C for 40 minutes. nih.gov Similarly, in the extraction of chlorophyll, optimal conditions were found to be 25°C for 1 hour with a specific enzyme mix. mdpi.com While specific studies on the EAE of this compound are not prevalent, the principles derived from the extraction of similar lipophilic molecules and flavor compounds are directly applicable.

Table 1: Examples of Optimized Conditions in Enzyme-Assisted Extraction for Natural Products

Target Compound/ProductPlant/Source MaterialEnzyme(s) UsedOptimal Temperature (°C)Optimal TimeReference
Total FlavonoidsAbelmoschus manihotCellulase, Pectinase5040 min nih.gov
ChlorophyllSpinachTailored Enzyme Mix251 h mdpi.com
Fish OilBaltic Herring By-productsProtamex5570 min mdpi.com

The application of EAE for this compound, which is found in some plants, would likely involve a pretreatment of the plant material with a customized enzyme mixture to degrade the cell walls before a subsequent extraction step like distillation or solvent extraction. nih.gov This approach not only enhances the yield but also preserves the integrity of the thermo-sensitive ester.

Chromatographic Purification Strategies for Isolation

Following initial extraction or synthesis, chromatographic techniques are indispensable for achieving high purity of this compound by separating it from other structurally similar compounds, unreacted starting materials, or by-products. orgsyn.orgresearchgate.net The choice of chromatographic method depends on the scale of purification and the nature of the impurities.

Column Chromatography is a fundamental and widely used technique for the purification of this compound and related compounds. researchgate.net This method involves a stationary phase, typically silica (B1680970) gel or alumina, packed into a column, and a mobile phase (a solvent or a mixture of solvents) that moves through the column. researchgate.net The separation is based on the differential adsorption of the components in the mixture to the stationary phase.

In a documented isolation of a complex ester containing a 7-methyloctanoate moiety from the leaves of Antiaris africana, researchers employed column chromatography over silica gel. eajournals.org The fractions were eluted using a gradient system of petroleum ether and chloroform, starting from a high ratio of petroleum ether and gradually increasing the polarity with chloroform. eajournals.org The progress of the purification was monitored using Thin-Layer Chromatography (TLC). eajournals.org

Gas Chromatography (GC) is another powerful technique, primarily used for the analysis and purification of volatile compounds like this compound. In preparative GC, the sample is vaporized and passed through a column containing a stationary phase. The separation occurs based on the compound's boiling point and its interaction with the stationary phase. In a study of the pungent principles of Capsicum, gas chromatography was used to identify fatty acid methyl esters, including the precursor 7-methyloctanoic acid, demonstrating its utility for separating such molecules. tandfonline.com

Flash Chromatography , a modification of column chromatography that uses pressure to increase the flow rate of the mobile phase, allows for faster and more efficient separations. researchgate.net This method is particularly useful for purifying reaction products, as seen in the synthesis of related keto esters where purification is a critical step. orgsyn.org

Table 2: Chromatographic Methods for the Purification of 7-Methyloctanoate and Related Esters

Chromatographic TechniqueStationary PhaseMobile Phase / EluentCompound PurifiedReference
Column ChromatographySilica GelPetroleum Ether : Chloroform (gradient)Hexadecahydro-3,17-dihydroxy-5,10,13,14-tetramethyl-1H-cyclopenta[a]phenanthren-17-yl 7-methyloctanoate eajournals.org
Column ChromatographySilica GelNot specified(S)-ethyl 4-methyloctanoate arkat-usa.org
Gas ChromatographyNot specifiedNot applicableMethyl esters of fatty acids (including 7-methyloctanoate precursor) tandfonline.com
Column ChromatographyNot specifiedBenzeneMethyl 4-keto-7-methyloctanoate orgsyn.org

The successful isolation of pure this compound often relies on a combination of these chromatographic strategies, potentially preceded by other purification steps like distillation, to effectively remove impurities and isolate the target compound. orgsyn.orgevitachem.com

Advanced Analytical and Spectroscopic Characterization of Methyl 7 Methyloctanoate

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of Methyl 7-methyloctanoate from complex mixtures. The choice of method depends on the volatility of the compound and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the analysis of volatile and semi-volatile compounds such as this compound. shimadzu.com The method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.

In a typical GC-MS analysis of fatty acid methyl esters (FAMEs), a capillary column with a polar stationary phase, such as those containing polyethylene glycol (e.g., Supelcowax) or a nonpolar stationary phase like 5% phenyl-polydimethylsiloxane (e.g., DB-5MS), is employed. wiley.com The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas, typically helium, through the column. The separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. The oven temperature is programmed to increase gradually to ensure the efficient separation of compounds with different boiling points. wiley.com

Following separation by the GC, the eluted molecules enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, providing a unique mass spectrum for each compound that allows for its identification. researchtrend.net

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

ParameterValue
GC Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program Initial temperature 50 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range m/z 40-400

Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization (ESI-MS) for Non-Volatiles

While GC-MS is the method of choice for volatile compounds like this compound, liquid chromatography-mass spectrometry (LC-MS) can be employed, particularly when the compound is part of a complex, non-volatile matrix or when derivatization for GC is not desirable. nih.gov LC-MS is especially useful for the analysis of less volatile or thermally labile fatty acid derivatives. nih.gov

For the analysis of fatty acid methyl esters by LC-MS, reversed-phase chromatography is commonly used. A C8 or C18 column is typically employed with a mobile phase gradient consisting of an organic solvent, such as acetonitrile or methanol (B129727), and water. nih.govnih.gov To enhance ionization, an ion-pairing agent may be added to the mobile phase. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of compounds that are already in a liquid phase. In ESI-MS, the analyte solution is sprayed through a fine, heated capillary to which a high voltage is applied, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.

Table 2: Representative LC-MS Parameters for the Analysis of Fatty Acid Methyl Esters

ParameterValue
LC Column C18 reversed-phase, 2.1 mm x 100 mm, 1.8 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start with 50% B, increase to 100% B over 15 minutes, hold for 5 minutes
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)
Scan Range m/z 100-500

Thin Layer Chromatography (TLC) in Initial Screening

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the initial screening and qualitative analysis of this compound. aocs.org It is particularly useful for monitoring the progress of a reaction or for the preliminary separation of lipids from a sample extract. aocs.org

In TLC, a stationary phase, typically silica (B1680970) gel coated on a glass or plastic plate, is used. rockefeller.edu The sample is spotted at the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a mobile phase. The mobile phase, a solvent or mixture of solvents, ascends the plate by capillary action, and the components of the sample mixture are separated based on their differential affinity for the stationary and mobile phases. rockefeller.edu For the separation of relatively nonpolar FAMEs like this compound, a nonpolar mobile phase system is used, such as a mixture of hexane and diethyl ether. researchgate.net

After the separation, the spots can be visualized using various techniques. Since FAMEs are not colored, a visualizing agent is required. Common methods include spraying the plate with a solution of phosphomolybdic acid followed by heating, or placing the plate in a chamber with iodine vapor. rockefeller.eduresearchgate.net The position of the spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural elucidation of organic molecules, providing information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by providing detailed information about the chemical environment of individual atoms. mimedb.org For this compound, ¹H-NMR spectroscopy can be used to confirm the presence and connectivity of the different proton environments in the molecule.

The ¹H-NMR spectrum of this compound is expected to show distinct signals for the protons of the methyl ester group, the methylene group adjacent to the carbonyl, the methine proton at the branching point, the two methyl groups attached to the seventh carbon, and the other methylene groups in the alkyl chain. The chemical shift (δ) of each signal is indicative of the electronic environment of the protons, and the splitting pattern (multiplicity) provides information about the number of neighboring protons.

Table 3: Predicted ¹H-NMR Chemical Shifts and Multiplicities for this compound

AssignmentChemical Shift (ppm) (Predicted)MultiplicityIntegration
-OCH₃3.67Singlet3H
-CH₂-COO-2.30Triplet2H
-CH(CH₃)₂1.55Multiplet1H
-CH₂-CH₂-COO-1.63Multiplet2H
Other -CH₂-1.2-1.4Multiplet6H
-CH(CH₃)₂0.86Doublet6H

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry not only serves as a detector for chromatographic techniques but is also a powerful tool for structural elucidation through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a molecular fingerprint that can be used to identify the compound and deduce its structure.

For this compound, the electron impact (EI) mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (172.27 g/mol ). spectrabase.comchemspider.com The fragmentation of fatty acid methyl esters often involves characteristic losses. A prominent peak is often observed due to the McLafferty rearrangement, which for methyl esters typically results in a fragment at m/z 74. Other significant fragmentations include the loss of the methoxy group (-OCH₃) resulting in an [M-31]⁺ ion, and the loss of the methoxycarbonyl group (-COOCH₃) leading to an [M-59]⁺ ion. Cleavage along the alkyl chain will also produce a series of fragment ions separated by 14 mass units (-CH₂-). The branching at the 7-position will influence the relative abundance of certain fragment ions resulting from cleavage at or near this point.

Table 4: Expected Mass Fragmentation Pattern for this compound

m/zProposed Fragment
172[M]⁺ (Molecular Ion)
141[M - OCH₃]⁺
129[M - C₃H₇]⁺ (Loss of isopropyl group)
113[M - COOCH₃]⁺
87[CH₃OCO(CH₂)₂]⁺
74[CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement)
59[COOCH₃]⁺
43[C₃H₇]⁺ (Isopropyl cation)

Biological Activities and Ecological Roles of Methyl 7 Methyloctanoate Excluding Clinical Human Data

Antifungal Potential in Plant and Agrifood Systems

Fatty acid methyl esters (FAMEs) are recognized for their antimicrobial properties, and Methyl 7-methyloctanoate, as a member of this group, is presumed to share in these capabilities. The investigation into the antifungal potential of such esters is driven by the need for safer, more environmentally benign alternatives to synthetic fungicides in agriculture.

One proposed mechanism is the interference with the plasma membrane's structural integrity, which can inhibit the function of membrane-bound enzymes and transport systems. Furthermore, some fatty acid derivatives have been shown to induce oxidative stress within the fungal cell, leading to damage of cellular macromolecules. The branched-chain structure of this compound may influence the efficiency of its membrane disruption capabilities, a factor that warrants further investigation.

Table 1: Putative Antifungal Mechanisms of Fatty Acid Esters

Mechanism Description Potential Effect on Fungi
Membrane Disruption Insertion into the fungal cell membrane, altering its fluidity and integrity. Leakage of cytoplasmic contents, loss of proton motive force.
Enzyme Inhibition Interference with membrane-bound or intracellular enzymes crucial for fungal metabolism. Disruption of metabolic pathways, inhibition of growth.

| Oxidative Stress | Induction of reactive oxygen species (ROS) production within the fungal cell. | Damage to proteins, lipids, and DNA. |

The potential application of this compound as an eco-friendly biofungicide is an area of growing interest. Biofungicides derived from natural compounds are sought after due to their lower environmental impact and reduced risk to non-target organisms compared to conventional synthetic fungicides. Fatty acid esters are generally biodegradable and are considered to have a lower toxicity profile.

The development of this compound as a biofungicide would require extensive research into its efficacy against a range of phytopathogenic fungi, its stability under field conditions, and its optimal formulation and application methods. Its use could be part of an integrated pest management (IPM) strategy, potentially in combination with other biological control agents or reduced levels of chemical fungicides.

Role in Plant Defense Mechanisms and Stress Responses

Plants produce a wide array of volatile organic compounds (VOCs) in response to biotic stresses such as herbivory and pathogen attack. These herbivore-induced plant volatiles (HIPVs) can act as signaling molecules, both within the plant (intra-plant signaling) and between plants (inter-plant signaling), to prime or induce defense responses. frontiersin.org

While there is no direct evidence linking this compound to plant defense, volatile esters are a common component of HIPV blends. frontiersin.org It is plausible that as a volatile ester, this compound could play a role in plant-insect or plant-pathogen interactions. Upon tissue damage, plants release a bouquet of volatiles that can attract natural enemies of the attacking herbivores or prime neighboring plants for an impending threat. The specific structure of this compound, a branched-chain ester, could contribute a unique signal to the complex blend of HIPVs, although its precise role remains to be elucidated.

Inter-species Signaling and Chemical Ecology in Microbial Systems

Microorganisms communicate and interact with their environment through the production of a diverse array of chemical compounds, including microbial volatile organic compounds (MVOCs). These molecules are involved in a range of ecological interactions, from antagonistic to symbiotic.

Microbes produce a vast array of MVOCs, which are low molecular weight compounds that can diffuse through the air and soil. swesiaq.se These compounds are known to be involved in inter-kingdom signaling and can influence the growth and behavior of other organisms in their vicinity. researchgate.net While a wide variety of esters are known to be produced by microbes, specific documentation of this compound as an MVOC is not prevalent in the current scientific literature. The production of MVOCs is highly dependent on the microbial species and the environmental conditions. swesiaq.se Further research involving the comprehensive profiling of microbial volatilomes is necessary to determine if this compound is a component of the chemical vocabulary of any known microorganisms.

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression in a population density-dependent manner. This system regulates various processes, including biofilm formation, virulence factor production, and antibiotic resistance. The disruption of QS, known as quorum quenching, is being explored as a novel antimicrobial strategy.

Fatty acids and their derivatives have been shown to modulate QS pathways in various bacteria. mdpi.comnih.gov For instance, some fatty acids can interfere with the binding of signaling molecules to their receptors or inhibit the enzymes responsible for signal synthesis. Given that this compound is a derivative of a branched-chain fatty acid, it is conceivable that it could exhibit quorum quenching activity. Branched-chain fatty acids are known to be involved in bacterial signaling. researchgate.net However, specific studies investigating the effect of this compound on bacterial quorum sensing are currently lacking.

Table 2: Potential Roles of Fatty Acid Derivatives in Microbial Interactions

Interaction Type Potential Role of Fatty Acid Derivatives Example of General Activity
Antagonism Direct inhibition of competing microbes. Antifungal or antibacterial activity.
Signaling Acting as a signaling molecule in microbial communication. Modulation of gene expression in recipient organisms.

| Quorum Quenching | Interference with bacterial quorum sensing pathways. | Inhibition of biofilm formation or virulence factor production. |

Contribution to Sensory and Aromatic Properties of Agricultural Products (e.g., Hops)

While direct research specifically isolating and quantifying this compound in hops is not extensively documented in the available literature, the sensory contribution of related branched-chain fatty acid esters is recognized in various agricultural products. Branched-chain fatty acids and their esters are known to contribute to the complex aroma profiles of different foods.

For instance, research on the sensory properties of lamb has identified related branched-chain fatty acids as significant contributors to its characteristic aroma. A study on the consumer sensory scores of grilled lamb meat investigated the impact of 4-methyloctanoic acid (MOA) and 4-ethyloctanoic acid (EOA). The findings revealed that both of these branched-chain fatty acids had a discernible impact on the "Like Smell" consumer sensory score of the cooked meat. nih.govresearchgate.net An increasing concentration of both MOA and EOA was associated with lower consumer acceptance regarding the product's odor. nih.govresearchgate.net This suggests that branched-chain fatty acids can be pivotal in the olfactory perception of agricultural products.

Although a direct link to this compound in hops is not established, the analysis of hop aroma profiles has identified a wide array of volatile compounds, including various methyl esters. vt.eduasbcnet.org For example, studies have identified methyl octanoate (B1194180) as a contributor to the aroma of hops. vt.eduasbcnet.org The aroma profiles of different hop varieties are complex and can include a multitude of esters that impart fruity, floral, and spicy notes. nih.govnih.govacademicjournals.org The specific contribution of any single compound is dependent on its concentration and its interaction with other volatile molecules.

Table 1: Impact of Related Branched-Chain Fatty Acids on Aroma in Lamb

CompoundAgricultural ProductSensory Impact
4-methyloctanoic acid (MOA)Grilled LambInfluences "Like Smell" score; higher concentrations linked to lower acceptance. nih.govresearchgate.net
4-ethyloctanoic acid (EOA)Grilled LambInfluences "Like Smell" score; higher concentrations linked to lower acceptance. nih.govresearchgate.net

Comparative Physiological Effects with Capsaicinoids in Non-Clinical Contexts

A comparative analysis of this compound with capsaicinoids reveals significant differences in their chemical structures, which in turn dictates their physiological effects, particularly regarding pungency.

Differentiation by Pungency Profile in Capsinoid Research

Capsaicinoids are a class of compounds found in chili peppers responsible for their characteristic "hot" or pungent sensation. rsc.orguwaterloo.ca The most well-known capsaicinoid is capsaicin (B1668287). The pungency of these compounds is attributed to their ability to activate the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in nociception (the sensory nervous system's response to certain harmful or potentially harmful stimuli).

In contrast, a group of non-pungent analogs of capsaicinoids, known as capsinoids, has been identified. jst.go.jp The key structural difference between pungent capsaicinoids and non-pungent capsinoids lies in the linkage between the vanillyl group and the fatty acid side chain. In capsaicinoids, this is an amide bond, whereas in capsinoids, it is an ester bond. rsc.org This seemingly minor difference is critical in eliminating the pungent sensation. rsc.org

This compound is a fatty acid methyl ester. Like capsinoids, it possesses an ester linkage. While no direct research compares the pungency of this compound to capsaicinoids, its chemical structure as an ester of a branched-chain fatty acid, lacking the vanillyl group characteristic of capsaicinoids and capsinoids, strongly suggests it does not elicit a pungent response. The pungency of capsaicinoids is intrinsically linked to the specific interaction of the vanillylamide moiety with the TRPV1 receptor.

Capsinoid research has demonstrated that despite their lack of pungency, they can share some of the physiological effects of capsaicinoids, such as increasing energy expenditure. jst.go.jpcaldic.comnih.gov However, some studies suggest that capsaicinoids may have more pronounced effects on certain parameters, such as lowering plasma cholesterol, compared to capsinoids. researchgate.net

Table 2: Structural and Pungency Comparison of Related Compounds

Compound ClassKey Structural FeaturePungency Profile
Capsaicinoids (e.g., Capsaicin)Amide bondPungent rsc.org
Capsinoids (e.g., Capsiate)Ester bondNon-pungent rsc.orgjst.go.jp
This compound Methyl ester of a branched-chain fatty acidNon-pungent (inferred from structure)

Biotechnological and Green Chemistry Perspectives for Sustainable Production of Methyl 7 Methyloctanoate

Microbial Fermentation for Scalable Production

Microbial fermentation presents a promising alternative to conventional chemical synthesis for the production of fatty acid esters like methyl 7-methyloctanoate. By harnessing the metabolic capabilities of microorganisms, it is possible to convert renewable feedstocks into target molecules, thereby reducing reliance on petrochemicals and minimizing environmental impact.

The development of microbial "cell factories" is central to the scalable bio-based synthesis of this compound. This involves genetically engineering microorganisms to optimize the metabolic pathways leading to the desired product. While direct microbial production of this compound is an emerging area of research, significant progress has been made in engineering microbes for the synthesis of other fatty acid derivatives, providing a strong foundation for future work.

One of the key strategies in developing cell factories is the heterologous expression of enzymes that can channel cellular precursors towards the synthesis of branched-chain fatty acids and subsequent esterification. For instance, the oleaginous yeast Yarrowia lipolytica has been successfully engineered to produce medium-chain fatty acids, demonstrating its potential as a robust chassis for producing a variety of lipid-based molecules. nih.gov By introducing specific acyl-acyl carrier protein (ACP) thioesterases, researchers have been able to achieve significant yields of novel fatty acids. nih.gov Similar metabolic engineering principles can be applied to produce 7-methyloctanoic acid, the precursor to this compound.

Furthermore, research into engineering Escherichia coli for the production of methyl ketones, which are derived from fatty acid metabolism, has identified key enzymes and pathways that can be manipulated to enhance the production of specific oleochemicals. researchgate.netnih.gov These studies have highlighted the importance of optimizing precursor supply and managing cellular redox balance to achieve high titers of the target molecule. researchgate.netnih.gov The insights gained from engineering both yeast and bacteria for the production of related compounds can guide the design of microbial strains specifically tailored for high-yield this compound production from renewable feedstocks like glucose or xylose. escholarship.org

Table 1: Key Considerations in the Development of Microbial Cell Factories for this compound Production

ConsiderationDescription
Host Organism Selection Choosing a suitable microbial host with a high capacity for lipid metabolism, such as Yarrowia lipolytica or E. coli.
Metabolic Pathway Engineering Introducing and optimizing genes for the synthesis of the 7-methyloctanoic acid precursor and its subsequent methylation.
Precursor Supply Enhancement Modifying central carbon metabolism to increase the availability of acetyl-CoA and malonyl-CoA, the building blocks for fatty acid synthesis. escholarship.org
Elimination of Competing Pathways Deleting genes responsible for the formation of byproducts to improve the overall yield of the desired ester.
Fermentation Process Optimization Fine-tuning fermentation conditions such as temperature, pH, and nutrient feed to maximize productivity.

The infrastructure and processes developed for microbial biodiesel production can be adapted for the synthesis of specialty esters like this compound. Biodiesel is primarily composed of fatty acid methyl esters (FAMEs), and the enzymatic or whole-cell catalytic systems used in its production can be versatile. nrel.gov

Microbial biodiesel production often utilizes oleaginous microorganisms that can accumulate high levels of lipids from various renewable feedstocks, including waste oils and lignocellulosic biomass. researchgate.netmontanarenewables.com The transesterification process, which converts these lipids into FAMEs, can potentially be tailored to favor the production of specific esters, including branched-chain variants like this compound, by providing the corresponding branched-chain fatty acid precursors through metabolic engineering.

Moreover, the downstream processing techniques developed for biodiesel, such as separation and purification of FAMEs, could be readily applied to the recovery of this compound from the fermentation broth. This integration would not only leverage existing technologies but also contribute to the economic viability of producing specialty bio-based chemicals alongside biofuels.

Sustainable and Environmentally Benign Extraction Processes

One promising approach is the use of "green solvents," which are derived from renewable resources and have a lower environmental impact. nih.gov For instance, methyl octanoate (B1194180) itself has been used as a solvent in the extraction of other valuable compounds, suggesting that this compound could also have applications as a bio-derived solvent. mdpi.com

Another green extraction strategy involves the use of ionic liquids (ILs), which are salts that are liquid at low temperatures. mdpi.com ILs have negligible vapor pressure and can be designed to have high selectivity for specific molecules, making them attractive alternatives to conventional solvents. mdpi.com Supercritical fluid extraction, typically using carbon dioxide, is another environmentally benign method that avoids the use of organic solvents altogether. These greener extraction methods, when coupled with biotechnological production, can lead to a truly sustainable manufacturing process for this compound.

Innovative Applications in Material Science and Agriculture

Beyond its potential as a flavor and fragrance ingredient, this compound holds promise for innovative applications in material science and agriculture, driven by the need for sustainable and functional materials.

The development of active and intelligent food packaging is a rapidly growing field aimed at extending the shelf life and ensuring the safety of food products. researchgate.net There is a significant opportunity to incorporate compounds like this compound into packaging materials to impart antimicrobial or other beneficial properties. Fatty acid esters have been investigated for their potential as antimicrobial agents, and their incorporation into packaging films can help to inhibit the growth of spoilage microorganisms on the food surface. frontiersin.org

The inherent properties of this compound, such as its hydrophobicity, could be advantageous in creating water-resistant and biodegradable packaging materials. Furthermore, its potential antimicrobial activity could be leveraged in the formulation of novel food preservatives, offering a bio-based alternative to synthetic additives. Research into the antimicrobial efficacy of various fatty acid esters against foodborne pathogens would be a crucial step in realizing this application. nih.govmdpi.com

In agriculture, the use of semiochemicals, including pheromones, for integrated pest management is a well-established and environmentally friendly approach. researchgate.netusda.gov Related compounds, such as ethyl 4-methyloctanoate and 4-methyloctanoic acid, have been identified as aggregation pheromones for rhinoceros beetles, major pests of coconut and palm plantations. guaminsects.netarkat-usa.orgbehnmeyer.com This suggests that this compound could also possess pheromonal activity against certain insect species. Further research in this area could lead to the development of species-specific lures for monitoring and controlling agricultural pests, thereby reducing the need for broad-spectrum insecticides.

Future Research Directions and Emerging Paradigms in Methyl 7 Methyloctanoate Studies

Comprehensive Elucidation of Undiscovered Biosynthetic and Metabolic Pathways

The current understanding of methyl 7-methyloctanoate's lifecycle is largely centered on its chemical synthesis and breakdown. Industrially, it is produced through the acid-catalyzed esterification of 7-methyloctanoic acid with methanol (B129727). evitachem.com Its metabolic breakdown is understood to occur via ester hydrolysis, where enzymes cleave the ester bond to yield 7-methyloctanoic acid and methanol, feeding into lipid metabolism pathways. evitachem.com

However, significant gaps remain, particularly concerning its natural biosynthesis. Some evidence suggests that this compound may be derived from natural sources such as certain plants and fruits, where it contributes to their flavor profiles. evitachem.com Conversely, other databases assert it has not been found in nature. flavscents.comthegoodscentscompany.com This discrepancy highlights a critical need for research to:

Identify Natural Sources: Systematically screen and analyze plant, fungal, and bacterial species to confirm the natural occurrence of this compound.

Uncover Biosynthetic Pathways: Should natural sources be confirmed, the next step is to elucidate the enzymatic pathways responsible for its synthesis. This would involve identifying the specific enzymes that catalyze the formation of the precursor, 7-methyloctanoic acid, and its subsequent methylation.

Explore Novel Metabolic Routes: Beyond simple hydrolysis, it is crucial to investigate if alternative metabolic pathways exist in various organisms. For instance, analogous pathways like the methylcitrate cycle, used by some bacteria and fungi to process related compounds like propionyl-CoA, suggest that more complex metabolic routes for branched-chain fatty acids may exist. nih.gov Investigating how different organisms metabolize this compound could reveal novel biochemical reactions and enzymes.

Integration of Advanced Omics Technologies (e.g., Lipidomics, Transcriptomics)

Advanced "omics" technologies offer powerful, high-throughput tools to investigate the molecular underpinnings of this compound's biology from a systems-level perspective. nih.govmdpi.com Integrating these technologies can provide a holistic view of its synthesis, metabolism, and functional roles.

Lipidomics: This branch of metabolomics focuses on the global study of lipids. Applying lipidomic techniques would enable the sensitive detection and quantification of this compound and its metabolic precursors and derivatives within complex biological samples. This is essential for confirming its presence in natural sources and for tracking its metabolic fate in various organisms.

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, providing a snapshot of gene expression. nih.gov Transcriptomic studies can be designed to identify the genes responsible for the biosynthesis and metabolism of this compound. For example, by comparing the gene expression profiles of an organism under conditions where the compound is produced versus where it is not, researchers can pinpoint candidate genes encoding the relevant metabolic enzymes. mdpi.com This approach has been successfully used to understand the synthesis of other secondary metabolites in plants. nih.gov

Table 1: Application of Omics Technologies in this compound Research

Omics Technology Research Application Potential Insights
Genomics Sequencing the genomes of organisms identified as producers of this compound. Identification of gene clusters responsible for the biosynthesis of 7-methyloctanoic acid and its esterification.
Transcriptomics Comparing gene expression profiles of organisms under different conditions (e.g., with and without compound production). mdpi.com Pinpointing specific genes that are up- or down-regulated, revealing regulatory networks and key enzymes in the metabolic pathway. nih.govmdpi.com
Proteomics Analyzing the complete protein complement of an organism to identify enzymes and other proteins involved in its metabolism. Direct identification of the enzymes that catalyze biosynthetic and degradation steps, and understanding their regulation.

| Metabolomics/Lipidomics | Profiling the full range of small molecules, including lipids, in a biological sample. mdpi.com | Confirmation of the presence of this compound in natural sources, identification of precursor and breakdown products, and mapping of metabolic fluxes. |

Exploration of Novel Applications in Agricultural Biotechnology and Bio-control

Future research should extend beyond this compound's current use in flavors and fragrances to explore its potential in agriculture. Many fatty acid esters function as semiochemicals (e.g., pheromones) in insects, mediating behaviors like mating and aggregation. This opens up promising avenues for its use in sustainable pest management.

Key research areas include:

Pheromonal and Kairomonal Activity: Investigating whether this compound acts as an attractant or repellent for agricultural pests or beneficial insects. This would involve electrophysiological and behavioral assays to test its activity.

Development of Bio-control Agents: If proven effective, it could be incorporated into traps for pest monitoring or used in lure-and-kill or mating disruption strategies as a component of integrated pest management (IPM) programs.

Biotechnological Production: Exploring the use of microbial fermentation to produce this compound sustainably. Genetically engineering yeast or bacteria to express the biosynthetic pathway could provide a cost-effective and environmentally friendly production method compared to traditional chemical synthesis, a strategy being explored for similar compounds. herts.ac.uk

Table 2: Potential Agricultural Applications and Associated Research

Potential Application Research and Development Steps Desired Outcome
Insect Pest Attractant Screen for activity against key agricultural pests (e.g., moths, beetles) using behavioral bioassays. Development of lures for pest monitoring traps.
Insect Repellent Test for repellent effects on pests that damage crops or livestock. Formulation of eco-friendly repellent products for crop protection.

| Biotechnological Production | Identify and clone biosynthetic genes into a microbial host (e.g., Saccharomyces cerevisiae). Optimize fermentation conditions. | Sustainable, scalable, and cost-effective production of this compound for various applications. |

Deeper Understanding of its Ecological Significance in Diverse Natural Environments

A fundamental goal for future research is to understand the ecological role of this compound. This hinges on resolving the question of its natural occurrence. If its presence in ecosystems is confirmed, a new field of inquiry into its environmental functions will open up.

Future ecological studies should focus on:

Distribution and Abundance: Mapping its presence in different environments, such as in the volatile emissions of plants, in soil microbial communities, or in aquatic ecosystems.

Role in Chemical Communication: Investigating its function as a semiochemical that mediates interactions between organisms. It could be a signal for plant-herbivore interactions, a microbial quorum-sensing molecule, or an attractant for pollinators.

Biogeochemical Cycling: Studying its lifecycle in the environment, including its rate of production by natural sources, its persistence, and the pathways of its biodegradation by soil and water microorganisms. This knowledge is crucial for assessing its environmental impact and its role in carbon cycling.

By pursuing these research directions, the scientific community can move beyond the current, limited understanding of this compound and establish a comprehensive picture of its biochemistry, ecological relevance, and biotechnological utility.

Table of Mentioned Compounds

Compound Name
7-methyloctanoic acid
Methanol
This compound

Q & A

Q. What analytical techniques are most reliable for identifying methyl 7-methyloctanoate in biological samples?

Gas chromatography coupled with electroantennographic detection (GC-EAD) is critical for identifying bioactive compounds like this compound in pheromone studies. Retention indices across multiple GC columns (e.g., DB-5, DB-210) and mass spectral matching (base peak m/z 159, molecular ion m/z 284) confirm structural identity. Synthetic analogs should be synthesized and compared to resolve ambiguities, as demonstrated in studies on Agriotes ferrugineipennis .

Q. How can this compound be synthesized and characterized for experimental use?

Synthesis involves esterification of 7-methyloctanoic acid with methanol under acid catalysis. Purity must be verified via GC-MS and NMR. For characterization, retention indices on four GC columns (e.g., DB-5, DB-210) and antennal response assays (GC-EAD) are essential to validate bioactivity. Structural ambiguities (e.g., methyl branch position) require comparison with branched analogs like 5-methyloctyl 5-methyloctanoate .

Q. What methodologies ensure reproducibility in field studies testing this compound as a pheromone?

Field experiments should use controlled-release dispensers and randomized trap placements. Replicates (N ≥ 5) and statistical analysis (e.g., ANOVA for mean comparisons) are mandatory. Include negative controls (unbaited traps) and synthetic blends to test synergism with aldehydes/ketones, as done in A. ferrugineipennis studies .

Advanced Research Questions

Q. How do contradictions between synthetic and natural this compound data arise, and how can they be resolved?

Discrepancies in retention indices or bioactivity often stem from stereochemical differences or impurities. For example, synthetic nonyl nonanoate initially mismatched retention indices of beetle-derived this compound, requiring synthesis of di-methyl-branched analogs to confirm C-7 branching . Use chiral GC columns and enantiomer-specific synthesis to address stereochemical conflicts.

Q. What experimental designs address the ecological specificity of this compound in cross-species pheromone studies?

Conduct cross-electrophysiology assays using antennae from non-target species. Field trials should include sympatric species to test attraction specificity. For A. ferrugineipennis, this compound alone showed species-specific attraction, while aldehydes/ketones did not enhance activity, suggesting no cross-species interference .

Q. How can low-abundance this compound in complex mixtures (e.g., essential oils) be quantified accurately?

Pre-concentration techniques (e.g., solid-phase microextraction) paired with high-resolution GC-MS are necessary. Spike-and-recovery experiments validate extraction efficiency. In sweet orange oil, this compound constitutes 0.33% of volatiles, requiring selective ion monitoring (SIM) for precise quantification .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound bioassays?

Use probit analysis for EC₅₀/ED₅₀ calculations and logistic regression for dose-response curves. For antennal response data, normalize EAD signals to baseline and apply non-parametric tests (e.g., Kruskal-Wallis) if assumptions of normality are violated .

Data Interpretation & Contradictions

Q. How should researchers resolve conflicting results in this compound’s pheromonal efficacy across studies?

Meta-analysis of environmental variables (e.g., temperature, humidity) and population genetics can explain efficacy variations. In A. ferrugineipennis, field trials in Pemberton (2021) confirmed this compound as the major pheromone, but geographical isolates may differ in receptor sensitivity. Cross-lab validation using standardized synthetic compounds is recommended .

Q. What criteria determine whether this compound’s minor components (e.g., aldehydes) should be included in bioassays?

Minor components require inclusion only if they elicit consistent antennal responses (GC-EAD) and enhance attraction in dose-dependent field tests. In A. ferrugineipennis, octanal and nonanal were antennally active but did not synergize this compound, justifying their exclusion in follow-up studies .

Methodological Best Practices

Q. How should researchers document synthetic this compound protocols for reproducibility?

Publish detailed procedures in supplementary materials, including reagent sources (e.g., Sigma-Aldrich), GC temperature programs, and spectral data (IR, NMR, MS). Follow IUPAC naming conventions and provide purity thresholds (>98% for bioassays) .

Q. What validation steps are critical when comparing this compound’s bioactivity across laboratories?

Inter-lab validation requires sharing certified reference materials and standardized antennal preparation protocols. Use blind-coded samples to minimize bias. For A. ferrugineipennis, synthetic and beetle-derived this compound showed equivalent EAD responses, confirming cross-lab consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.